

Dimethyl Sulfoxide-13C2: A Technical Guide for Advanced Research Applications

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Compound of Interest

Compound Name: *Dimethyl sulfoxide-13C2*

Cat. No.: *B156267*

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This guide provides an in-depth exploration of the physical and chemical characteristics of **Dimethyl sulfoxide-13C2** ($(^{13}\text{CH}_3)_2\text{SO}$), a stable isotope-labeled analogue of the widely used solvent, Dimethyl sulfoxide (DMSO). Designed for researchers, scientists, and professionals in drug development, this document elucidates the unique properties conferred by ^{13}C enrichment and details its applications in modern analytical and metabolic research.

Introduction: The Significance of Isotopic Labeling

Dimethyl sulfoxide (DMSO) is a highly polar, aprotic solvent renowned for its exceptional solvating power for a wide range of polar and nonpolar compounds.[1] The strategic incorporation of the stable isotope carbon-13 (^{13}C) at both methyl positions to create **Dimethyl sulfoxide-13C2** offers a powerful tool for specific analytical applications. This isotopic enrichment, while minimally altering the fundamental chemical reactivity, provides a distinct mass signature and enhanced nuclear magnetic resonance (NMR) properties that are invaluable for tracer studies and quantitative analysis.

The primary advantage of using stable isotopes like ^{13}C lies in their non-radioactive nature, ensuring safety in handling and experimentation, including in vivo studies.[2] The +2 mass shift relative to the unlabeled compound allows for unambiguous identification and quantification by mass spectrometry, crucial for metabolic fate and drug disposition studies.[3] Furthermore, the presence of ^{13}C nuclei significantly enhances the signal intensity in ^{13}C NMR spectroscopy, facilitating more sensitive and detailed structural and quantitative analyses.

Core Physical and Chemical Properties

The fundamental physical properties of **Dimethyl sulfoxide-13C2** are largely comparable to those of its unlabeled counterpart, with minor variations attributable to the increased molecular mass.

Property	Value	Source(s)
Molecular Formula	$(^{13}\text{CH}_3)_2\text{SO}$	[3]
Molecular Weight	80.12 g/mol	[3][4]
CAS Number	136321-15-8	[3][4]
Appearance	Colorless liquid	[1]
Melting Point	18.4 °C	[3]
Boiling Point	189 °C	[3]
Density	1.129 g/mL at 25 °C	[3]
Refractive Index (n _{20/D})	1.479	[3]
Isotopic Purity	Typically ≥99 atom % ¹³ C	[3]

Spectroscopic Profile: A Window into Molecular Structure

The spectroscopic characteristics of **Dimethyl sulfoxide-13C2** are of paramount importance for its application as an analytical tool.

Nuclear Magnetic Resonance (NMR) Spectroscopy

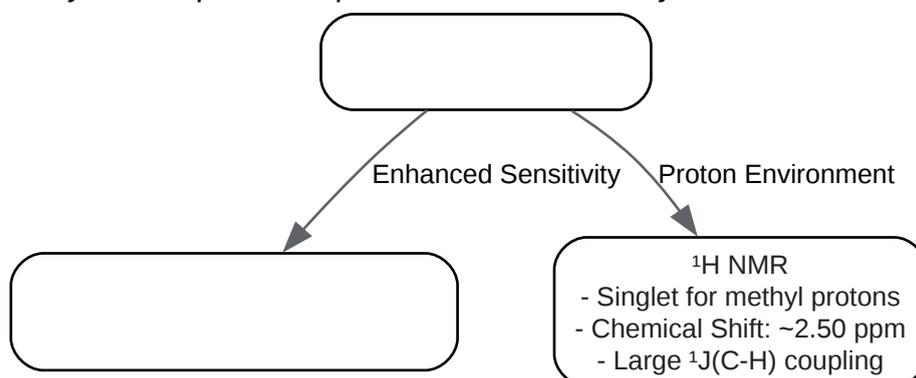
The introduction of two ¹³C atoms profoundly influences the NMR spectroscopic signature of the molecule.

- ¹³C NMR: The most significant impact of isotopic labeling is observed in the ¹³C NMR spectrum. The presence of ¹³C at natural abundance (approximately 1.1%) typically results in low signal-to-noise ratios. In **Dimethyl sulfoxide-13C2** with high isotopic enrichment, the

signal intensity of the methyl carbons is dramatically enhanced. The chemical shift of the ^{13}C -labeled methyl carbons is expected to be virtually identical to that of unlabeled DMSO, which is approximately 39.5 ppm when referenced in DMSO- d_6 .^[5] This strong, sharp signal makes it an excellent reference standard or internal standard for ^{13}C NMR studies.

- ^1H NMR: The ^1H NMR spectrum of **Dimethyl sulfoxide- $^{13}\text{C}2$** will exhibit a characteristic singlet for the six equivalent protons of the methyl groups. The chemical shift is consistent with that of unlabeled DMSO, appearing at approximately 2.50 ppm in DMSO- d_6 . A key feature will be the presence of large one-bond carbon-proton coupling constants ($^1\text{J}(\text{C-H})$), which can provide valuable structural information.

Key NMR Spectroscopic Features of Dimethyl Sulfoxide- $^{13}\text{C}2$



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NMR properties of **Dimethyl Sulfoxide- $^{13}\text{C}2$** .

Infrared (IR) Spectroscopy

The primary absorption of interest in the IR spectrum of DMSO is the strong S=O stretching vibration. For unlabeled DMSO, this band appears around 1044 cm^{-1} .^[6] Due to the slightly heavier mass of the ^{13}C isotopes, a small shift to a lower wavenumber (frequency) is expected for this and other vibrational modes involving the carbon atoms in **Dimethyl sulfoxide- $^{13}\text{C}2$** . This subtle shift can be utilized in specialized vibrational spectroscopy studies to track the labeled molecule.

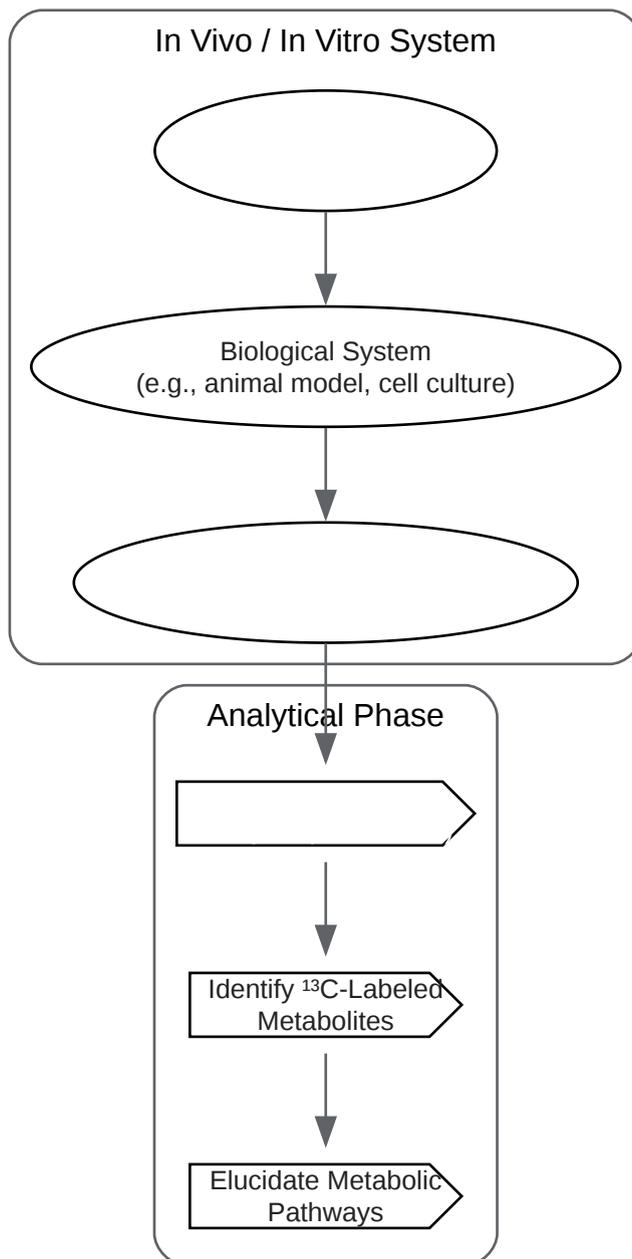
Key Applications in Research and Development

The unique characteristics of **Dimethyl sulfoxide-¹³C₂** lend themselves to a variety of sophisticated research applications, particularly in the fields of drug metabolism and quantitative analysis.

Metabolic and Pharmacokinetic Studies

Stable isotope labeling is a cornerstone of modern drug metabolism and pharmacokinetic (DMPK) investigations.^[2]

- **Metabolic Fate and Pathway Elucidation:** By administering a drug candidate synthesized with ¹³C labels, researchers can trace its journey through a biological system. The distinct mass of the ¹³C-labeled metabolites allows for their confident identification using mass spectrometry, even in complex biological matrices like plasma or urine. This enables the precise mapping of metabolic pathways.
- **Metabolic Flux Analysis (MFA):** ¹³C-MFA is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic pathways.^[7] While ¹³C-labeled substrates like glucose are more common, the use of a ¹³C-labeled co-solvent or vehicle like **Dimethyl sulfoxide-¹³C₂** can be considered in specific experimental designs to probe solvent-mediated metabolic interactions or as a delivery vehicle for labeled precursors.

Workflow for ^{13}C -Labeled Drug Metabolism Study

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Using ^{13}C -labeling to trace drug metabolism.

Quantitative NMR (qNMR) Spectroscopy

Quantitative NMR (qNMR) is a primary analytical method for determining the concentration of a substance by comparing its NMR signal intensity to that of a certified internal standard.

- Internal Standard: While dimethyl sulfone is a commonly used internal standard for qNMR, **Dimethyl sulfoxide-13C2** can serve a similar purpose, particularly in ^{13}C qNMR.[1] Its sharp, intense singlet in the ^{13}C NMR spectrum provides an excellent reference signal for the quantification of other ^{13}C -containing analytes. The high isotopic enrichment ensures that the signal is predominantly from the labeled species, leading to more accurate quantification.

Experimental Protocol: Use of **Dimethyl sulfoxide-13C2** as an Internal Standard in ^{13}C qNMR

- Standard Preparation: Accurately weigh a known amount of a certified **Dimethyl sulfoxide-13C2** standard.
- Analyte Preparation: Accurately weigh a known amount of the analyte to be quantified.
- Sample Preparation: Dissolve both the standard and the analyte in a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄) in a high-precision NMR tube. Ensure complete dissolution.
- NMR Acquisition: Acquire a quantitative ^{13}C NMR spectrum. Key parameters include a sufficient relaxation delay (D1) to ensure full relaxation of all relevant nuclei (typically 5-7 times the longest T₁), a 90° pulse angle, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- Data Processing: Process the spectrum with appropriate phasing and baseline correction.
- Integration: Carefully integrate the signal of the **Dimethyl sulfoxide-13C2** methyl carbons and a well-resolved signal of the analyte.
- Calculation: The concentration of the analyte can be calculated using the following formula:

$$\text{C}_{\text{analyte}} = (\text{I}_{\text{analyte}} / \text{N}_{\text{analyte}}) * (\text{N}_{\text{std}} / \text{I}_{\text{std}}) * (\text{MW}_{\text{analyte}} / \text{MW}_{\text{std}}) * (\text{m}_{\text{std}} / \text{m}_{\text{analyte}}) * \text{P}_{\text{std}}$$

Where:

- C = Concentration/Purity
- I = Integral value
- N = Number of nuclei giving rise to the signal
- MW = Molecular weight
- m = mass
- P = Purity of the standard

Synthesis of Dimethyl Sulfoxide- $^{13}\text{C}_2$

A common and efficient method for the synthesis of **Dimethyl sulfoxide- $^{13}\text{C}_2$** involves a two-step process starting from commercially available ^{13}C -labeled methyl iodide.[8]

- Formation of Dimethyl Sulfide- $^{13}\text{C}_2$: ^{13}C -Methyl iodide is reacted with a suitable sulfur source, such as sodium sulfide, to produce Dimethyl sulfide- $^{13}\text{C}_2$.
- Oxidation to **Dimethyl Sulfoxide- $^{13}\text{C}_2$** : The resulting Dimethyl sulfide- $^{13}\text{C}_2$ is then oxidized to **Dimethyl sulfoxide- $^{13}\text{C}_2$** using a controlled oxidizing agent, such as hydrogen peroxide or oxygen with a catalyst.[9]

The final product is then purified to achieve high chemical and isotopic purity.

Safety, Handling, and Storage

As a stable isotope-labeled compound, **Dimethyl sulfoxide- $^{13}\text{C}_2$** does not pose a radiological hazard. The primary safety considerations are related to the chemical properties of DMSO itself.

- General Precautions: Handle in a well-ventilated area, preferably in a chemical fume hood. [10] Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.
- Skin Penetration: DMSO is known for its ability to readily penetrate the skin and can carry dissolved substances with it.[1] Therefore, it is crucial to avoid skin contact, especially when

it is used as a solvent for other chemical agents.

- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from sources of ignition.[10] Due to its hygroscopic nature, it should be protected from moisture to prevent isotopic dilution with atmospheric water.

Always consult the material safety data sheet (MSDS) provided by the supplier for the most current and comprehensive safety information.

Conclusion

Dimethyl sulfoxide-13C2 is a highly valuable tool for modern scientific research. Its combination of the excellent solvent properties of DMSO with the analytical advantages of stable isotope labeling makes it indispensable for detailed metabolic studies and accurate quantitative analyses. By understanding its unique physical and spectroscopic characteristics, researchers can effectively leverage this compound to gain deeper insights into complex biological and chemical systems.

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